![molecular formula C19H17ClN2O3 B2808938 3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097932-35-7](/img/structure/B2808938.png)
3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl functional group. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the furan ring and phenyl groups would contribute to the compound’s aromaticity, while the urea group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The compound could potentially undergo reactions at the urea group or the furan ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could make it more polar and increase its solubility in water .Applications De Recherche Scientifique
Corrosion Inhibition
Electrochemical and Thermodynamic Investigation of Corrosion Behavior
Research demonstrates the use of certain urea derivatives as effective inhibitors for mild steel corrosion in acidic environments. These compounds act as mixed-type inhibitors and their efficiency is influenced by temperature and concentration. This suggests potential applications in protecting industrial equipment or infrastructure against corrosive damage (Bahrami & Hosseini, 2012).
Anticancer Activity
Synthesis and Biological Evaluation of Urea Derivatives
A study on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. This indicates a potential application of similar compounds in cancer therapy, especially as BRAF inhibitors (Jian Feng et al., 2020).
Antimicrobial Evaluation
Novel Imidazole Ureas/Carboxamides with Antimicrobial Properties
Another study focused on synthesizing and evaluating the antimicrobial efficacy of novel imidazole ureas and carboxamides, indicating potential applications in developing new antimicrobial agents (V. Rani et al., 2014).
Anti-inflammatory and Antinociceptive Properties
Thiazolopyrimidine Derivatives as Potential Anti-inflammatory Agents
Research into the synthesis and evaluation of thiazolopyrimidine derivatives showed significant antinociceptive and anti-inflammatory activities. This suggests the utility of related compounds in the development of new treatments for inflammation and pain (T. Selvam et al., 2012).
Optoelectronic Applications
First Principles Study on Electronic and Optical Properties
A computational study assessed the electro-optic properties of a chalcone derivative, indicating superior properties for applications in optoelectronic device fabrication. This suggests that similar chemical structures could have potential use in the development of optoelectronic devices (M. Shkir et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-4-1-2-5-16(15)22-19(24)21-12-17(23)13-7-9-14(10-8-13)18-6-3-11-25-18/h1-11,17,23H,12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAZIXQPTBLPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

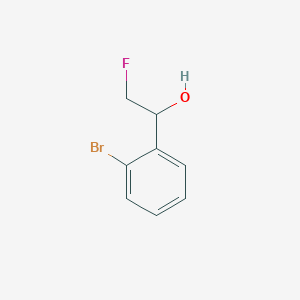
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B2808858.png)
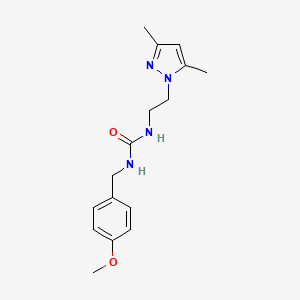
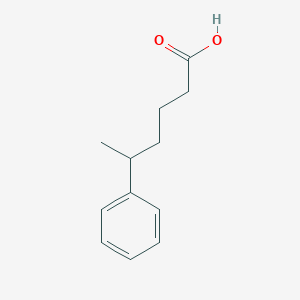
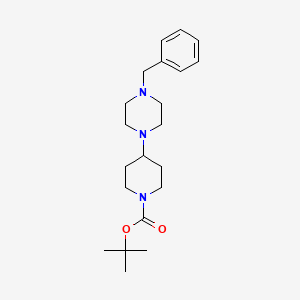
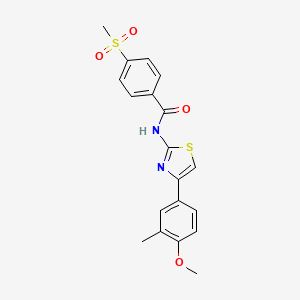

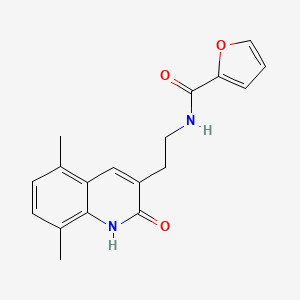
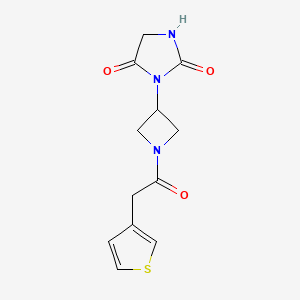
![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2808871.png)
![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)
![4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2808878.png)